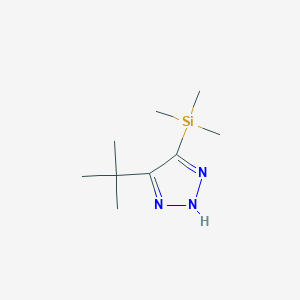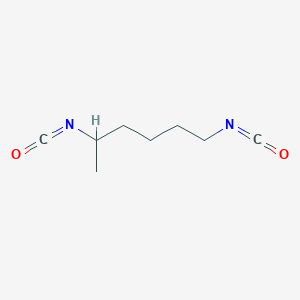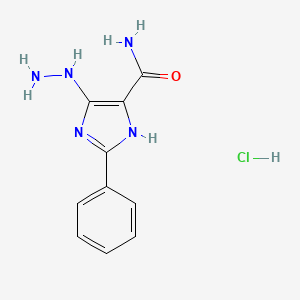
4-tert-Butyl-5-(trimethylsilyl)-2H-1,2,3-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-tert-Butyl-5-(trimethylsilyl)-2H-1,2,3-triazole is a compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. The presence of the tert-butyl and trimethylsilyl groups in its structure imparts unique chemical properties, making it a valuable compound in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Butyl-5-(trimethylsilyl)-2H-1,2,3-triazole typically involves the cycloaddition reaction of azides with alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) salts under mild conditions. The tert-butyl and trimethylsilyl groups can be introduced through appropriate precursors during the synthesis.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of microreactor technology can enhance the reaction rates and selectivity, making the process more sustainable and scalable .
Analyse Chemischer Reaktionen
Types of Reactions
4-tert-Butyl-5-(trimethylsilyl)-2H-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The tert-butyl and trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce triazole amines .
Wissenschaftliche Forschungsanwendungen
4-tert-Butyl-5-(trimethylsilyl)-2H-1,2,3-triazole has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific enzymes or receptors.
Industry: It finds applications in the production of specialty chemicals, agrochemicals, and materials science
Wirkmechanismus
The mechanism of action of 4-tert-Butyl-5-(trimethylsilyl)-2H-1,2,3-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the tert-butyl and trimethylsilyl groups can enhance its binding affinity and selectivity. The compound may inhibit or activate certain pathways, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-tert-Butyl-5-(trimethylsilyl)-2H-1,2,4-triazole
- 4-tert-Butyl-5-(trimethylsilyl)-2H-1,3,4-triazole
Uniqueness
4-tert-Butyl-5-(trimethylsilyl)-2H-1,2,3-triazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the tert-butyl and trimethylsilyl groups enhances its stability and reactivity compared to other triazole derivatives .
Eigenschaften
CAS-Nummer |
84645-39-6 |
|---|---|
Molekularformel |
C9H19N3Si |
Molekulargewicht |
197.35 g/mol |
IUPAC-Name |
(5-tert-butyl-2H-triazol-4-yl)-trimethylsilane |
InChI |
InChI=1S/C9H19N3Si/c1-9(2,3)7-8(11-12-10-7)13(4,5)6/h1-6H3,(H,10,11,12) |
InChI-Schlüssel |
VDVRHCHPJUSJIC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=NNN=C1[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-Decyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B14405559.png)
![1-[4-(N-Hydroxyethanimidoyl)phenyl]-1,2-dihydro-5H-tetrazole-5-thione](/img/structure/B14405563.png)
![2-[(E)-N-ethoxy-C-propylcarbonimidoyl]-3-hydroxy-5-pyridin-3-ylcyclohex-2-en-1-one](/img/structure/B14405567.png)



![4-{[10-(1H-Imidazol-1-yl)decyl]oxy}aniline](/img/structure/B14405578.png)




![(Z)-(4-chlorophenyl)-[(4-chlorophenyl)hydrazinylidene]-oxidoazanium](/img/structure/B14405614.png)
